1-Chloro-1-methanesulfonyl-propan-2-one
Description
1-Chloro-1-methanesulfonyl-propan-2-one (C₃H₅ClO₂S, MW ≈ 140.52 g/mol) is a chlorinated ketone derivative featuring a methanesulfonyl (-SO₂CH₃) and a chlorine substituent at the C1 position of the propan-2-one backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group, which enhances the leaving-group ability of the chloride.
Properties
CAS No. |
473927-71-8 |
|---|---|
Molecular Formula |
C4H7ClO3S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
1-chloro-1-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C4H7ClO3S/c1-3(6)4(5)9(2,7)8/h4H,1-2H3 |
InChI Key |
OPUVQAMIEAFXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(S(=O)(=O)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 1-Chloro-1-methanesulfonyl-propan-2-one and related compounds:
Physicochemical Properties
- Solubility: The methanesulfonyl group increases water solubility compared to nonpolar analogs like allyl chloride.
- Melting Points: Crystalline derivatives (e.g., ) likely have higher melting points than liquid aryl-propanones () or volatile allyl chloride.
Research Findings and Implications
- Synthetic Utility : The target compound’s sulfonyl group facilitates reactions in polar aprotic solvents, contrasting with allyl chloride’s preference for radical or electrophilic additions .
- Toxicity : While this compound lacks explicit toxicity data, structurally similar chlorinated ketones (e.g., ) indicate moderate hazards, necessitating controlled handling.
- Industrial Relevance : Allyl chloride’s role as a polymer precursor contrasts with the target compound’s niche in fine chemical synthesis.
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